molecular formula C11H9F3N2S B8673550 2(3H)-Thiazolimine, 5-methyl-3-[3-(trifluoromethyl)phenyl]- CAS No. 137402-43-8

2(3H)-Thiazolimine, 5-methyl-3-[3-(trifluoromethyl)phenyl]-

Cat. No. B8673550
M. Wt: 258.26 g/mol
InChI Key: QWMCDFGURPBMNF-UHFFFAOYSA-N
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Patent
US05648533

Procedure details

N-(3-(trifluoromethyl)phenyl)-N-(2-chloro-2-propenyl)thiourea (1.00 g) was added to 98% sulfuric acid (9.96 g) at room temperature with stirring, and the mixture was heated to 90° C. and stirred at the same temperature for 1.0 hour. After cooling, ice-water was added to the reaction mixture, which was then neutralized by addition of sodium carbonate and extracted with ethyl acetate. The organic layer was washed with water. The solvent was removed by distillation under reduced pressure, which afforded 0.835 g of 2-imino-3-(3-(trifluoromethyl)phenyl)-5-methyl-4-thiazoline as an oil (81% yield as a corrected value from the below-mentioned purity). From the results of analysis by liquid chromatography, the purity was determined to be 85%.
Name
N-(3-(trifluoromethyl)phenyl)-N-(2-chloro-2-propenyl)thiourea
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.96 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:4]=[C:5]([N:9]([CH2:13][C:14](Cl)=[CH2:15])[C:10]([NH2:12])=[S:11])[CH:6]=[CH:7][CH:8]=1.S(=O)(=O)(O)O.C(=O)([O-])[O-].[Na+].[Na+]>>[NH:12]=[C:10]1[N:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:18])([F:17])[F:1])[CH:4]=2)[CH:13]=[C:14]([CH3:15])[S:11]1 |f:2.3.4|

Inputs

Step One
Name
N-(3-(trifluoromethyl)phenyl)-N-(2-chloro-2-propenyl)thiourea
Quantity
1 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)N(C(=S)N)CC(=C)Cl)(F)F
Name
Quantity
9.96 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at the same temperature for 1.0 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure, which

Outcomes

Product
Name
Type
product
Smiles
N=C1SC(=CN1C1=CC(=CC=C1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.835 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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